1-メチルアデノシン

概要

科学的研究の応用

Cancer Research

m1A has been implicated in various aspects of cancer biology. Studies indicate that alterations in m1A levels can influence tumorigenesis by affecting RNA stability and translation efficiency:

- Tumorigenesis : m1A modification has been linked to cancer progression, with evidence suggesting that targeting m1A-related regulators may offer therapeutic avenues for cancer treatment .

- Biomarkers : Elevated levels of m1A have been proposed as potential biomarkers for early cancer detection and monitoring disease progression through urine analysis .

Gene Regulation

The presence of m1A can modulate the expression of genes by affecting RNA metabolism:

- Translation Regulation : m1A modifications enhance the translation efficiency of specific tRNAs, facilitating protein synthesis under stress conditions . For example, m1A-modified tRNAs are preferentially recruited to active ribosomes, promoting translation .

- RNA Stability : The modification contributes to the stability of various RNA species, thus influencing gene expression patterns .

Response to Environmental Stress

Research indicates that m1A plays a crucial role in how cells respond to environmental stressors:

- Stress Adaptation : In tRNA, m1A modifications can help cells adapt to oxidative stress by stabilizing the tRNA structure, which is essential for maintaining protein synthesis under challenging conditions .

Case Studies

作用機序

シクロ(Δ-アラ-L-バリン)の作用機序は、特定の分子標的および経路との相互作用を含みます。 LuxRベースのN-アシルホモセリンラクトン(AHL)E. 大腸菌バイオセンサーを活性化し、クオラムセンシングシグナル分子N-(β-ケトカプロイル)-L-ホモセリンラクトンによるバイオセンサーの活性化をブロックします。 . この阻害は、IC50値0.8 mMで発生します。 . さらに、シクロ(Δ-アラ-L-バリン)は、酵母ツーハイブリッドアッセイにおいて、濃度依存的にキナーゼRasとRaf-1の相互作用を阻害します。 .

生化学分析

Biochemical Properties

1-Methyladenosine is known to be deeply implicated in the topology or function of tRNA and rRNA . It plays a critical role in the biogenesis of various RNAs, thereby regulating different biological functions and pathogenesis . The formation of 1-Methyladenosine is catalyzed by methyltransferases, including TRMT10C, TRMT61B, TRMT6, and TRMT61A .

Cellular Effects

1-Methyladenosine plays a pivotal role in the regulation of various biological functions and activities, especially in cancer cell invasion, proliferation, and cell cycle regulation . It is also known to affect RNA structure or modulate protein-RNA interaction , impacting RNA metabolism and diverse signaling pathways essential for cell survival and differentiation .

Molecular Mechanism

The molecular mechanism of 1-Methyladenosine involves its interaction with various biomolecules. For instance, it is recognized by 1-Methyladenosine-binding proteins YTHDF1, TYHDF2, TYHDF3, and TYHDC1 . These interactions influence the post-transcriptional metabolism of various RNAs .

Temporal Effects in Laboratory Settings

The level and pattern of 1-Methyladenosine modification change significantly during oxygen glucose deprivation/reoxygenation (OGD/R) induction . This suggests that the effects of 1-Methyladenosine on cellular function may vary over time in laboratory settings.

Metabolic Pathways

1-Methyladenosine is involved in various metabolic pathways. It is known to regulate metabolic pathways mainly by either directly acting on metabolic enzymes and transporters or indirectly influencing metabolism-related molecules .

Transport and Distribution

The transport and distribution of 1-Methyladenosine within cells and tissues are complex processes that involve various factors. While specific details on the transport and distribution of 1-Methyladenosine are limited, it is known that RNA modifications, including 1-Methyladenosine, can influence the localization and accumulation of RNA within cells .

Subcellular Localization

1-Methyladenosine is primarily found in tRNA and rRNA, which are located in the cytoplasm

準備方法

シクロ(Δ-アラ-L-バリン)は、さまざまな方法で合成できます。一般的な方法の1つは、特定の条件下での直鎖状ジペプチドの環化です。 例えば、直鎖状ジペプチドΔ-アラ-L-バリンは、4-ジメチルアミノピリジン(DMAP)のような触媒の存在下で、ジシクロヘキシルカルボジイミド(DCC)のような脱水剤を使用して環化できます。 . 反応は通常、室温でジクロロメタンなどの有機溶媒中で行われます。 . 工業生産方法には、この化合物を自然に生成することが知られている細菌株を使用した発酵プロセスが含まれる場合があります。 .

化学反応の分析

シクロ(Δ-アラ-L-バリン)は、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、過マンガン酸カリウムのような酸化剤や、水素化ホウ素ナトリウムのような還元剤が含まれます。 . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、シクロ(Δ-アラ-L-バリン)の酸化は、官能基が変化したジケトピペラジン誘導体の生成につながる可能性があります。 .

科学研究への応用

シクロ(Δ-アラ-L-バリン)は、幅広い科学研究への応用があります。 化学では、ジケトピペラジン化学とその反応性を研究するためのモデル化合物として使用されます。 . 生物学では、クオラムセンシングにおいて重要な役割を果たし、細菌の行動と相互作用に影響を与えます。 . 医学では、シクロ(Δ-アラ-L-バリン)は、その潜在的な抗菌特性と、RasやRaf-1などのキナーゼの相互作用を阻害する能力について調査されています。 . さらに、ジケトピペラジンはさまざまな食品の風味プロファイルに寄与することが知られているため、食品業界でも応用されています。 .

類似化合物との比較

生物活性

1-Methyladenosine (m1A) is a significant post-transcriptional modification found in various RNA species, including mRNA, tRNA, and rRNA. This modification plays crucial roles in regulating RNA stability, translation efficiency, and cellular responses to stress. Recent research has highlighted its importance in various biological processes and diseases.

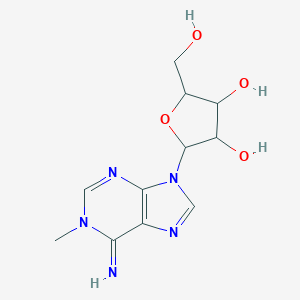

Overview of 1-Methyladenosine

1-Methyladenosine is characterized by the methylation of the nitrogen atom at position 1 of the adenosine moiety. This modification is prevalent across prokaryotic and eukaryotic organisms and is particularly abundant in higher eukaryotic cells. The presence of m1A affects RNA structure, influencing its stability and interaction with proteins involved in translation and other cellular processes.

Regulation of Gene Expression

Research indicates that m1A modifications are crucial for the regulation of gene expression. In a study involving mouse cortical neurons subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), it was demonstrated that m1A levels significantly increased during stress conditions. The study revealed a positive correlation between m1A methylation levels and gene expression, suggesting that m1A promotes the expression of genes associated with neuronal survival and function under stress .

Role in RNA Stability and Translation

m1A modifications are known to enhance the structural stability of RNA molecules. For instance, they are enriched in the 5' untranslated regions (UTRs) of mRNAs, where they play a role in promoting translation initiation. The enzymes responsible for adding (TRMT6/TRMT61A) and removing (ALKBH3) m1A modifications dynamically regulate these processes . Additionally, studies have shown that m1A can influence the translation of mitochondrial proteins by affecting mitochondrial mRNA stability .

Potential Biomarker for Disease

Recent findings suggest that elevated levels of m1A may serve as a biomarker for certain diseases, particularly cancers. In urine samples from cancer patients, significant increases in m1A levels were observed, indicating its potential utility in clinical diagnostics . Furthermore, the modification's role in stress responses has implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where altered m1A patterns may reflect disease progression .

Drug Interaction Studies

m1A has been identified as a substrate for renal organic cation transporters (OCTs). A study highlighted its potential as a surrogate biomarker for drug interactions involving OCT2, which is crucial for renal drug clearance . This suggests that monitoring m1A levels could provide insights into drug metabolism and interactions in clinical settings.

Neuronal Response to Stress

In a controlled experiment on mouse cortical neurons subjected to OGD/R conditions, researchers utilized methylated RNA immunoprecipitation followed by sequencing (MeRIP-seq) to analyze changes in m1A modification. Results indicated that specific genes with increased m1A peaks exhibited enhanced expression levels post-stress exposure. This relationship underscores the role of m1A in neuronal adaptation to stress .

Cancer Biomarker Research

In another study focusing on urinary biomarkers for cancer detection, researchers found that patients with various cancers exhibited significantly higher urinary concentrations of m1A compared to healthy controls. This finding supports the hypothesis that m1A may serve as a reliable biomarker for cancer diagnosis and monitoring treatment responses .

特性

IUPAC Name |

2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYLSDSUCHVORB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15763-06-1 | |

| Record name | 1-Methyladenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。